Fmoc-3-bromo-L-phenylalanine Fmoc-3-bromo-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 220497-48-3
VCID: VC21549903
InChI: InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol

Fmoc-3-bromo-L-phenylalanine

CAS No.: 220497-48-3

Cat. No.: VC21549903

Molecular Formula: C24H20BrNO4

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-bromo-L-phenylalanine - 220497-48-3

CAS No. 220497-48-3
Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
IUPAC Name (2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChI Key CALGTIKYXVBTAO-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O

Chemical Structure and Properties

Molecular Identity and Structure

Fmoc-3-bromo-L-phenylalanine is an amino acid derivative with the molecular formula C₂₄H₂₀BrNO₄ . Its complete chemical name is (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-bromophenyl)propanoic acid, though it is commonly referred to by its abbreviated name in scientific literature. The compound maintains the L-configuration at the alpha carbon, preserving the stereochemistry found in naturally occurring amino acids.

The compound's structure features three key components:

  • The Fmoc protecting group attached to the amino function

  • The brominated phenyl ring (with bromine at the meta position)

  • The carboxylic acid group characteristic of amino acids

Physical and Chemical Properties

Fmoc-3-bromo-L-phenylalanine possesses distinctive physical and chemical properties that determine its behavior in various applications. The compound is typically isolated as a white solid after purification . With a molecular weight of 466.3 g/mol and assigned CAS Number 220497-48-3, it has been widely characterized in chemical databases and literature.

Table 1: Key Properties of Fmoc-3-bromo-L-phenylalanine

PropertyValue
Molecular FormulaC₂₄H₂₀BrNO₄
Molecular Weight466.3 g/mol
CAS Number220497-48-3
Physical StateWhite solid
StereochemistryL-configuration (S)
Functional GroupsCarboxylic acid, protected amine, aryl bromide

The presence of the bromine substituent on the phenyl ring significantly influences the compound's chemical reactivity, particularly in cross-coupling reactions. The Fmoc group provides crucial protection for the alpha-amino group during peptide synthesis, being stable under acidic conditions but readily cleaved under basic conditions (typically using piperidine in dimethylformamide).

Synthesis and Preparation

Laboratory Synthesis

The synthesis of Fmoc-3-bromo-L-phenylalanine typically begins with L-phenylalanine and involves several key steps. While specific synthetic routes may vary, a general approach includes:

  • Bromination of L-phenylalanine at the meta position using appropriate brominating agents

  • Protection of the alpha-amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Purification of the final product, typically yielding a white solid

According to research documentation, purification procedures can achieve yields of approximately 81%, suggesting efficient synthetic pathways are available for this compound .

Applications in Scientific Research

Peptide Synthesis

Fmoc-3-bromo-L-phenylalanine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . This methodology allows for the efficient creation of complex peptide sequences essential for various biological and pharmaceutical applications. The Fmoc protection strategy is especially valuable as it enables:

  • Orthogonal protection schemes compatible with various side-chain protecting groups

  • Mild deprotection conditions that preserve sensitive peptide structures

  • Sequential addition of amino acids in controlled synthetic steps

The bromine substituent provides opportunities for further modification of the peptide after synthesis, particularly through palladium-catalyzed cross-coupling reactions .

Medicinal Chemistry and Drug Development

In medicinal chemistry, the bromine substituent in Fmoc-3-bromo-L-phenylalanine can significantly enhance the biological activity of peptide-based drugs . This enhancement occurs through several mechanisms:

  • Increased lipophilicity, potentially improving membrane permeability

  • Modified binding properties to biological targets

  • Potential for halogen bonding in protein-ligand interactions

  • Opportunities for radiochemical labeling (by exchanging bromine with radioactive isotopes)

These properties make Fmoc-3-bromo-L-phenylalanine a valuable tool in the development of peptide-based therapeutics with improved efficacy and specificity.

Bioconjugation Applications

Fmoc-3-bromo-L-phenylalanine is extensively used in bioconjugation techniques, where it facilitates the attachment of peptides to various biomolecules . The bromine functionality serves as a reactive handle for conjugation chemistry, enabling:

  • Development of targeted drug delivery systems

  • Creation of diagnostic agents

  • Production of peptide-protein conjugates

  • Synthesis of biomaterial scaffolds

These applications expand the utility of peptides in both research and clinical settings by providing methods to direct their biological activity to specific targets .

Protein Engineering

In the field of protein engineering, Fmoc-3-bromo-L-phenylalanine plays a significant role in modifying protein structures . These modifications help scientists:

  • Investigate protein function and stability

  • Engineer proteins with enhanced or novel properties

  • Create proteins with customized binding domains

  • Develop enzymes with improved catalytic properties

Such applications are crucial in biotechnology and enzyme engineering, where structural modifications can lead to significant functional improvements .

Fluorescent Labeling

The compound can also be utilized in fluorescent labeling applications . The bromine substituent provides a site for attachment of fluorescent probes, enabling:

  • Visualization of peptides in biological assays

  • Tracking of peptide distribution in cellular environments

  • Monitoring of protein-peptide interactions

  • Studies of peptide uptake and metabolism

These capabilities are essential for various research applications, including the development of imaging agents and the study of biological processes at the molecular level .

Research Findings

Structure-Activity Relationship Studies

Research involving Fmoc-3-bromo-L-phenylalanine and its derivatives has provided valuable insights into structure-activity relationships in peptide-based compounds. One notable study examined derivatives of a compound referred to as "15," which contained elements structurally related to Fmoc-3-bromo-L-phenylalanine .

The research divided the molecular structure into three regions:

  • Region I: Methylbenzamide

  • Region II: Bromo-benzyl

  • Region III: Cyclohexylmethyl-benzene

The findings revealed that modifications in each region significantly impacted the compound's activity. Specifically, it was observed that:

  • Removal of the formamide group in Region I led to approximately 80% reduction in activity

  • Changing the position of the formamide group from para to meta position resulted in approximately 60% reduction in activity

  • Removal of the bromine atom in Region II caused 45-90% attenuation of activity

  • Replacement of bromine with fluorine or addition of another bromine atom had modest effects on activity

  • Modifications in Region III, particularly changes affecting hydrophobicity, dramatically influenced activity

These findings underscore the importance of specific structural elements, including the bromine substituent characteristic of Fmoc-3-bromo-L-phenylalanine, in determining biological activity.

Receptor Binding Studies

Research utilizing compounds related to Fmoc-3-bromo-L-phenylalanine has investigated interactions with biological targets, particularly G-protein coupled receptors (GPCRs). One study focused on binding to the β2 adrenergic receptor (β2AR) and revealed:

  • A compound with structural similarities to bromo-phenylalanine derivatives bound to β2AR with a dissociation constant (Kd) of 1.7 ± 0.8 μM

  • The binding exhibited a 1:1 stoichiometry, indicating a single binding site on the receptor

  • The compound demonstrated negative allosteric modulation of the receptor's activity

  • Similar effects were observed on both G-protein and β-arrestin pathways, suggesting non-biased modulation

These findings illustrate how brominated phenylalanine derivatives can influence receptor function through allosteric mechanisms, potentially leading to novel pharmacological approaches.

Table 2: Binding Parameters for Brominated Compound Interaction with β2AR

ParameterValueMethod
Dissociation Constant (Kd)1.7 ± 0.8 μMIsothermal Titration Calorimetry
EC50 (G-protein pathway)2.8 μMRadioligand Binding
EC50 (β-arrestin pathway)2.2 μMRadioligand Binding
Binding Stoichiometry1:1Isothermal Titration Calorimetry

Comparison with Similar Compounds

Structural Analogs

Understanding how Fmoc-3-bromo-L-phenylalanine compares to similar compounds provides valuable context for its applications. Several related compounds are used in similar research contexts but offer distinct properties:

Table 3: Comparison of Fmoc-3-bromo-L-phenylalanine with Related Compounds

CompoundStructural FeaturesPrimary ApplicationsDistinguishing Properties
Fmoc-3-bromo-L-phenylalanineBromine at meta positionPeptide synthesis, medicinal chemistryEnhanced biological activity, opportunity for cross-coupling
Fmoc-L-phenylalanineNo halogen substituentsStandard peptide synthesisReference compound, standard properties
Fmoc-3-bromo-2-chloro-L-phenylalanineBromine at meta, chlorine at orthoSpecialized peptide synthesisIncreased reactivity, different electronic properties
Fmoc-3-bromo-β-hydroxy-L-phenylalanineAdditional β-hydroxyl groupSpecialized peptide synthesisDifferent hydrogen bonding capability, altered solubility

Each of these compounds offers specific advantages depending on the intended application. The choice between them depends on the desired properties of the final peptide or protein product .

Future Research Directions

Emerging Applications

The unique properties of Fmoc-3-bromo-L-phenylalanine suggest several promising avenues for future research:

  • Development of peptide-based therapeutics targeting previously undruggable proteins

  • Creation of peptide bioconjugates with improved pharmacokinetic properties

  • Utilization in click chemistry applications for bioorthogonal labeling

  • Incorporation into peptidomimetics that overcome limitations of natural peptides

  • Application in precision medicine through targeted peptide therapeutics

These potential applications highlight the ongoing importance of Fmoc-3-bromo-L-phenylalanine in advancing peptide science and medicinal chemistry.

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